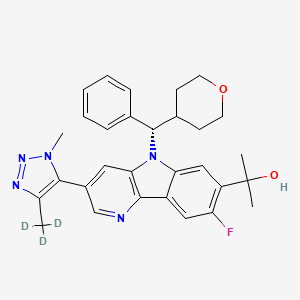
CID 165437223
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 165437223” is a chemical entity registered in the PubChem database
Preparation Methods
The preparation of CID 165437223 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Chemical Reactions Analysis
CID 165437223 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 165437223 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study biological processes at the molecular level. In medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 165437223 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
CID 165437223 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications. The PubChem database provides tools to identify and compare similar compounds .
Properties
Molecular Formula |
C2H6K7NOWY2- |
|---|---|
Molecular Weight |
695.42 g/mol |
InChI |
InChI=1S/C2H4O.7K.H2N.W.2Y/c1-2-3;;;;;;;;;;;/h2H,1H3;;;;;;;;1H2;;;/q;;;;;;;;-1;;; |
InChI Key |
YWGYZAVNGWEESU-UHFFFAOYSA-N |
Canonical SMILES |
CC=O.[NH2-].[K].[K].[K].[K].[K].[K].[K].[Y].[Y].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)









